Plusbacin A3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plusbacin A3 is a cyclic lipodepsipeptide that exhibits potent antibacterial activity against multidrug-resistant Gram-positive pathogens. It was isolated from a strain of Pseudomonas species PB-6250 . This compound acts as a peptidoglycan synthesis inhibitor, specifically targeting methicillin-resistant Staphylococcus aureus .
準備方法
The total synthesis of plusbacin A3 involves several key steps. The synthesis begins with the preparation of two trans-3-hydroxy-L-proline residues using a solvent-dependent diastereodivergent Joullié–Ugi three-component reaction (JU-3CR) combined with a convertible isocyanide strategy . Subsequent peptide coupling and macrolactamization afford the final product . Industrial production methods typically involve fermentation of Pseudomonas species PB-6250, followed by extraction and purification of the compound .
化学反応の分析
Plusbacin A3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions can be used to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Plusbacin A3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclic lipodepsipeptides and their synthesis.
Biology: this compound is used to study the mechanisms of bacterial resistance and the inhibition of peptidoglycan synthesis.
Medicine: It has potential therapeutic applications for treating infections caused by multidrug-resistant Gram-positive bacteria.
Industry: This compound can be used in the development of new antibacterial agents and as a reference compound in quality control processes
作用機序
Plusbacin A3 exerts its antibacterial effects by inhibiting the transglycosylation step of peptidoglycan biosynthesis in bacterial cell walls . The compound does not enter the cell cytoplasm but instead inserts its lipophilic isotridecanyl side chain into the membrane bilayer, facilitating lipid II binding or membrane disruption . This dual mode of action leads to the disruption of the peptidoglycan layer and inhibition of cell wall synthesis .
類似化合物との比較
Plusbacin A3 is unique among cyclic lipodepsipeptides due to its specific structure and mode of action. Similar compounds include:
Ramoplanin: Another lipodepsipeptide that targets lipid II and inhibits peptidoglycan biosynthesis.
Vancomycin: A glycopeptide antibiotic that also inhibits peptidoglycan synthesis but through a different mechanism.
Daptomycin: A cyclic lipopeptide that disrupts bacterial cell membranes.
This compound stands out due to its dual mode of action and its effectiveness against methicillin-resistant Staphylococcus aureus .
特性
分子式 |
C50H83N11O20 |
---|---|
分子量 |
1158.3 g/mol |
IUPAC名 |
(2R)-2-[(3R,6R,9S,12S,13R,18R,21R,28S,31S,32R)-28-[(S)-carboxy(hydroxy)methyl]-9-[3-(diaminomethylideneamino)propyl]-13,32-dihydroxy-21-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-18-methyl-25-(11-methyldodecyl)-2,5,8,11,17,20,23,27,30-nonaoxo-26-oxa-1,4,7,10,16,19,22,29-octazatricyclo[29.3.0.012,16]tetratriacontan-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C50H83N11O20/c1-24(2)14-11-9-7-5-6-8-10-12-15-27-22-32(66)57-33(26(4)63)41(70)54-25(3)45(74)60-20-17-30(64)36(60)43(72)55-28(16-13-19-53-50(51)52)40(69)58-34(38(67)47(76)77)42(71)56-29(23-62)46(75)61-21-18-31(65)37(61)44(73)59-35(49(80)81-27)39(68)48(78)79/h24-31,33-39,62-65,67-68H,5-23H2,1-4H3,(H,54,70)(H,55,72)(H,56,71)(H,57,66)(H,58,69)(H,59,73)(H,76,77)(H,78,79)(H4,51,52,53)/t25-,26-,27?,28+,29-,30-,31-,33-,34-,35+,36+,37+,38-,39+/m1/s1 |
InChIキー |
HFPVTZNYHFSJMC-RDOOFJRMSA-N |
異性体SMILES |
C[C@@H]1C(=O)N2CC[C@H]([C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3CC[C@H]([C@H]3C(=O)N[C@H](C(=O)OC(CC(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CCCCCCCCCCC(C)C)[C@@H](C(=O)O)O)O)CO)[C@H](C(=O)O)O)CCCN=C(N)N)O |
正規SMILES |
CC1C(=O)N2CCC(C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCC(C3C(=O)NC(C(=O)OC(CC(=O)NC(C(=O)N1)C(C)O)CCCCCCCCCCC(C)C)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。